4,6-Dichloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylpyrimidin-5-amine
Overview
Description
4,6-Dichloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylpyrimidin-5-amine (DCIPMA) is a synthetic compound that has been widely studied in recent years due to its potential applications in various fields of science. DCIPMA is a small molecule that has been found to be a potent inhibitor of several enzymes, including the serine/threonine phosphatases, cyclin-dependent kinases, and the tyrosine kinases. DCIPMA has also been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Scientific Research Applications
Molecular Structure and Biological Activity
4,6-Dichloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylpyrimidin-5-amine is explored for its role in treating hypertension, acting as an I1 imidazoline receptor agonist. Studies have delved into its molecular structure using experimental and theoretical techniques, such as FT-IR, FT-Raman, NMR, and DFT. The molecular stability, charge localization, and electronic properties of the compound were examined, indicating potential anti-hypertensive activity (Aayisha et al., 2019).
Synthesis and Characterization
The compound has been the subject of research focusing on its synthesis and characterization. Efforts include developing new routes to derivatives and investigating the structural properties. These studies contribute to a deeper understanding of the compound's chemical nature and potential applications in various fields, such as antibacterial agents (Etemadi et al., 2016).
Synthesis of Derivatives
Research has also explored the synthesis of novel derivatives of 4,6-Dichloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylpyrimidin-5-amine. These derivatives are created through various chemical processes and have potential applications in different therapeutic areas. The synthesis techniques and the resultant compounds' properties have been a significant focus of study (Bakavoli et al., 2006).
Potential Pharmaceutical Applications
Investigations into the compound's pharmaceutical applications have been conducted, examining its role as an intermediate in the synthesis of drugs like antihypertensive agents. This research is crucial for the development of new medications and understanding the compound's role in various biological processes (Lei-ming, 2012).
Antimicrobial and Antifungal Activity
Studies have also evaluated the antimicrobial and antifungal activities of derivatives of this compound. These investigations are vital for discovering new compounds with potential therapeutic applications, especially in the context of increasing resistance to existing antimicrobial agents (El-Essawy et al., 2010).
properties
IUPAC Name |
4,6-dichloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylpyrimidin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N5/c1-4-13-6(9)5(7(10)14-4)15-8-11-2-3-12-8/h2-3H2,1H3,(H2,11,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCNQZFYEPYVDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)NC2=NCCN2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylpyrimidin-5-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.